molecular formula C20H17F3N4O3 B2847742 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1706083-47-7

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

カタログ番号 B2847742
CAS番号: 1706083-47-7
分子量: 418.376
InChIキー: LXFAFBFXWSNWLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Novel Synthesis Techniques

Research has focused on developing novel synthesis methods for compounds related to "1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea". For instance, the study by Villalgordo et al. (2022) presents a regioselective synthesis approach for urolithin glucuronides, which are metabolites derived from ellagic acid and ellagitannins. These metabolites, related to the target compound, have demonstrated significant biological activities, suggesting potential health benefits from ellagitannin- and ellagic acid-containing foods (Villalgordo et al., 2022).

Anticancer and Anti-inflammatory Applications

The compound's structural analogs have been investigated for their potential anticancer and anti-inflammatory properties. For example, a study on "1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives" highlighted their role as novel p38 MAPK inhibitors, suggesting potential applications in treating inflammation-related diseases (Xingzhou Li et al., 2009).

Enzyme Inhibition for Therapeutic Effects

Compounds with a similar structure have been explored for their ability to inhibit specific enzymes, offering therapeutic benefits. A study by La Motta et al. (2009) explored pyrazolo[3,4-d]pyrimidin-4-ones as adenosine deaminase inhibitors, showing significant inhibitory activity and potential for treating bowel inflammation (La Motta et al., 2009).

Antihyperglycemic Properties

Research on pyrazole derivatives has also indicated potential antihyperglycemic effects. A study by Kees et al. (1996) on a related compound demonstrated significant reduction in plasma glucose levels in diabetic mice, suggesting a new class of antihyperglycemic agents that may correct hyperglycemia by inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

Hydrogel Formation and Physical Property Tuning

The compound's structural family has been studied for its ability to form hydrogels and tune physical properties through anion interaction. Lloyd and Steed (2011) discussed the formation of hydrogels by a related urea compound and how the gel's physical properties can be modulated by different anions, suggesting potential applications in material science (Lloyd & Steed, 2011).

特性

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)13-4-3-5-14(8-13)25-19(28)26-15-9-24-27(10-15)11-16-12-29-17-6-1-2-7-18(17)30-16/h1-10,16H,11-12H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAFBFXWSNWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。